Phenyl 2-oxo-4-phenylazetidine-1-carboxylate
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Overview
Description
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a four-membered azetidine ring, which is fused with a phenyl group and a carboxylate ester. The presence of the oxo group at the second position and the phenyl group at the fourth position further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with azetidinone intermediates. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted phenyl compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparison with Similar Compounds
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate can be compared with other similar compounds, such as:
- Phenyl 2-oxo-4-methylazetidine-1-carboxylate
- Phenyl 2-oxo-4-ethylazetidine-1-carboxylate
- Phenyl 2-oxo-4-isopropylazetidine-1-carboxylate
These compounds share the azetidine ring structure but differ in the substituents attached to the ring
Biological Activity
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a member of the azetidine class of compounds, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique azetidine structure, which contributes to its biological activities. The molecular formula is C18H19NO3, with a molecular weight of approximately 299.35 g/mol. This compound features a phenyl group that may enhance its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that phenyl azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
2. Antitumor Properties
This compound has demonstrated promising antitumor activity in various in vitro studies. The presence of the phenyl group is believed to play a crucial role in enhancing cytotoxic effects against cancer cell lines. For example, preliminary data suggest that this compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and DNA fragmentation .
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been reported to inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance enzyme inhibition efficacy .
Case Study: Antitumor Activity in Colorectal Cancer
In a study examining the effects of phenyl azetidine derivatives on colorectal cancer, researchers found that specific analogs demonstrated IC50 values below 300 nM against DLD-1 human colorectal cancer cells. These compounds were able to significantly reduce tumor growth in xenograft models .
Compound | IC50 (nM) | Tumor Growth Inhibition (%) |
---|---|---|
Compound A | 270 | 63 |
Compound B | 250 | 58 |
Compound C | 290 | 55 |
Case Study: Antimicrobial Efficacy
In another investigation, a series of phenyl azetidine derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Mycobacterium tuberculosis, highlighting their potential as new antimicrobial agents .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Microtubule Stabilization : Similar to paclitaxel, it may stabilize microtubules, preventing their disassembly during cell division, thus inhibiting cancer cell proliferation.
- Enzyme Interaction : The compound's ability to inhibit acetylcholinesterase suggests it may modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative conditions.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
phenyl 2-oxo-4-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-11-14(12-7-3-1-4-8-12)17(15)16(19)20-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
ZCIQUAXNMWWULG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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